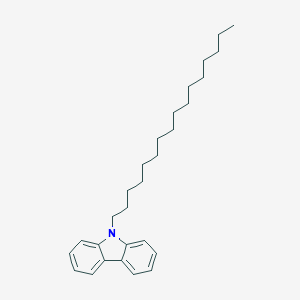
9-hexadecyl-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-hexadecyl-9H-carbazole is a chemical compound that belongs to the carbazole family of compounds. It has gained significant attention in recent years due to its potential applications in various fields, including optoelectronics, photovoltaics, and biomedical research.
Wissenschaftliche Forschungsanwendungen
9-hexadecyl-9H-carbazole has been extensively studied for its potential applications in various fields. In optoelectronics, it has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In biomedical research, it has been investigated for its potential as an anti-cancer agent, as well as its neuroprotective effects in Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 9-hexadecyl-9H-carbazole is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis through the activation of caspases. In Alzheimer's disease, it has been shown to protect neurons from oxidative stress and amyloid-beta toxicity.
Biochemical and Physiological Effects:
9-hexadecyl-9H-carbazole has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to decrease the expression of various oncogenes and increase the expression of tumor suppressor genes. In Alzheimer's disease, it has been shown to increase the expression of neurotrophic factors and decrease the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 9-hexadecyl-9H-carbazole in lab experiments is its versatility. It can be used in various assays, including cell viability assays, apoptosis assays, and enzyme activity assays. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the research on 9-hexadecyl-9H-carbazole. One potential direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand its mechanism of action and to identify potential drug targets.
Conclusion:
In conclusion, 9-hexadecyl-9H-carbazole is a versatile compound that has potential applications in various fields, including optoelectronics and biomedical research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully realize its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 9-hexadecyl-9H-carbazole can be achieved through various methods. One of the most common methods is the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of 9H-carbazole with 1-bromo-hexadecane in the presence of a palladium catalyst and a base. The reaction mixture is then heated to a specific temperature, and the product is obtained through purification.
Eigenschaften
Molekularformel |
C28H41N |
|---|---|
Molekulargewicht |
391.6 g/mol |
IUPAC-Name |
9-hexadecylcarbazole |
InChI |
InChI=1S/C28H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-24-29-27-22-17-15-20-25(27)26-21-16-18-23-28(26)29/h15-18,20-23H,2-14,19,24H2,1H3 |
InChI-Schlüssel |
RTIMMZDJHATUCK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCN1C2=CC=CC=C2C3=CC=CC=C31 |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN1C2=CC=CC=C2C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methoxyphenyl)-2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B289977.png)
![1-[9-(4-Methoxyphenyl)-2,7-dimethyl-4-(methylsulfanyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone](/img/structure/B289978.png)
![1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone](/img/structure/B289980.png)
![Ethyl {[8-acetyl-9-(4-methoxyphenyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B289982.png)
![8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B289983.png)
![12-Acetyl-13-(4-methoxyphenyl)-11-methyl-5-(4-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B289985.png)
![ethyl [10-(4-chlorophenyl)-4-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-3-yl]acetate](/img/structure/B289986.png)
![4-Phenyl-7-(2-phenyl-2-oxoethyl)-1,2,3,9-tetrahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-8(7H)-one](/img/structure/B289988.png)
![2-[4-Phenyl-8-oxo-1,2,3,7,8,9-hexahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-7-yl]acetamide](/img/structure/B289989.png)
![11-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinoline](/img/structure/B289990.png)
![Ethyl {[11-(4-methoxyphenyl)-2-methyl-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4-yl]sulfanyl}acetate](/img/structure/B289993.png)
![11-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinoline](/img/structure/B289994.png)
![11-(4-Chlorophenyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4-yl methyl sulfide](/img/structure/B289996.png)
![Methyl 4-[4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether](/img/structure/B289997.png)